

Technical Guide: N-Boc-2-(4-bromophenyl)ethylamine (CAS: 120157-97-3)

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Compound of Interest

Compound Name: *N-Boc-2-(4-bromophenyl)ethylamine*

Cat. No.: *B111359*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-(4-bromophenyl)ethylamine**, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant safety information.

Chemical and Physical Properties

N-Boc-2-(4-bromophenyl)ethylamine, with the CAS number 120157-97-3, is a white to off-white solid.[1][2] It is an N-Boc protected form of 2-(4-bromophenyl)ethylamine, a modification that makes it a versatile building block in organic synthesis by masking the reactivity of the amine group.[3] The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, allowing for subsequent chemical transformations.[3]

Table 1: Physicochemical Properties of **N-Boc-2-(4-bromophenyl)ethylamine**

Property	Value	Reference(s)
CAS Number	120157-97-3	[4]
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[3][4]
Molecular Weight	300.19 g/mol	[3][4]
Appearance	White to off-white solid	[1][2]
Melting Point	58-59 °C	[2]
Boiling Point (Predicted)	389.6 ± 25.0 °C	[2]
Density (Predicted)	1.286 ± 0.06 g/cm ³	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

Spectroscopic Data

The structural identity of **N-Boc-2-(4-bromophenyl)ethylamine** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **N-Boc-2-(4-bromophenyl)ethylamine**

Technique	Data
¹ H NMR	Expected chemical shifts (ppm): Aromatic protons (doublets around 7.4 and 7.0 ppm), methylene protons adjacent to the nitrogen and the aromatic ring (multiplets around 3.3 and 2.7 ppm, respectively), and the tert-butyl protons of the Boc group (singlet around 1.4 ppm).
¹³ C NMR	Expected chemical shifts (ppm): Carbonyl carbon of the Boc group (~156 ppm), aromatic carbons (138, 131, 130, 120 ppm), the tert-butyl carbon (~79 ppm) and methyl carbons (~28 ppm) of the Boc group, and the two methylene carbons (~43 and 35 ppm).
IR (Infrared) Spectroscopy	Characteristic peaks (cm ⁻¹): N-H stretching (around 3350 cm ⁻¹), C-H stretching of aromatic and aliphatic groups (3100-2850 cm ⁻¹), C=O stretching of the carbamate (around 1685 cm ⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry	Expected m/z: [M+H] ⁺ at approximately 301.06 (for the bromine-79 isotope) and 303.06 (for the bromine-81 isotope).

Experimental Protocols

Synthesis of N-Boc-2-(4-bromophenyl)ethylamine

This protocol describes the N-Boc protection of 2-(4-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O).

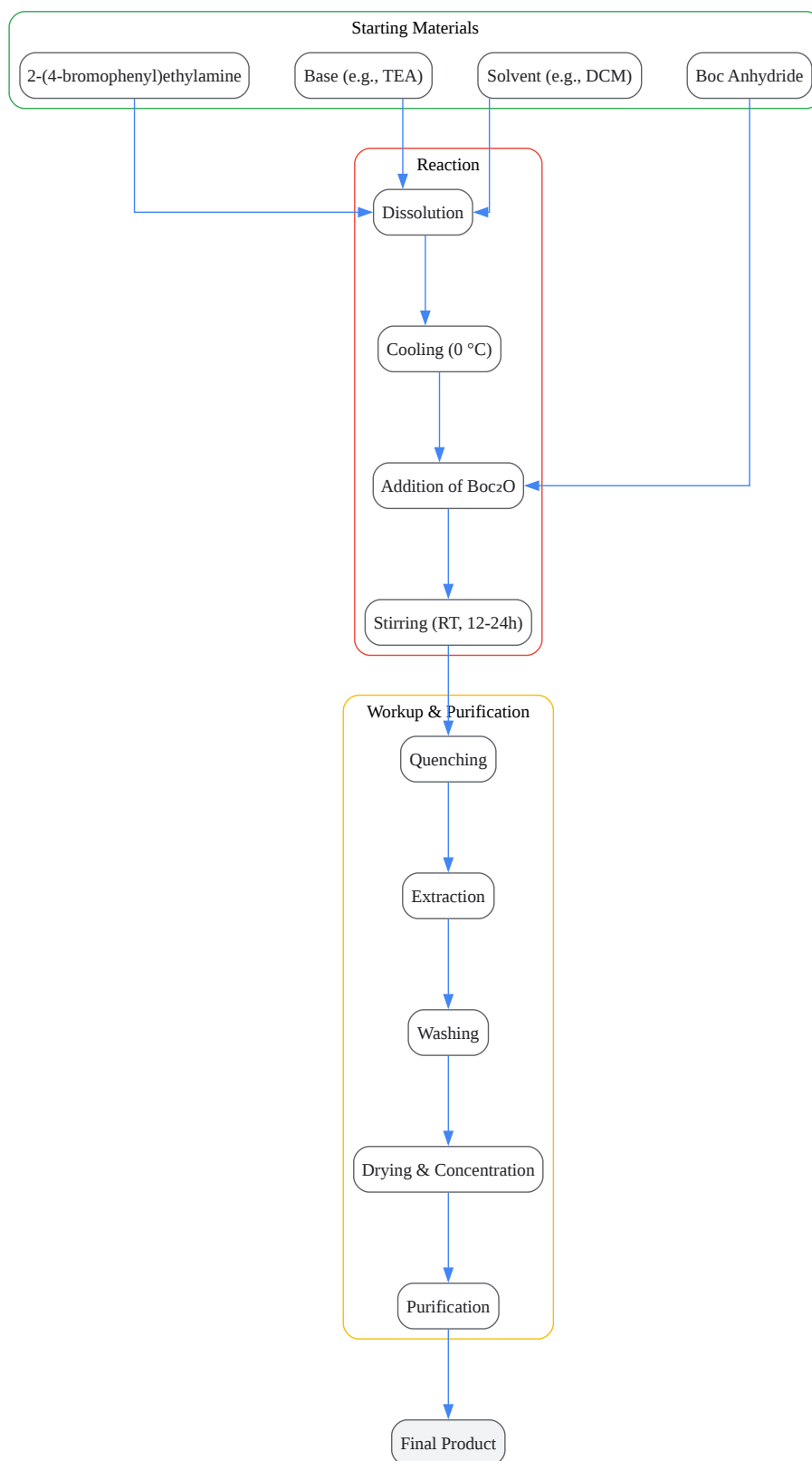
Materials:

- 2-(4-bromophenyl)ethylamine
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 equivalent) in the chosen solvent (DCM or THF).
- Add triethylamine or DIPEA (1.2 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by adding water.
- Extract the aqueous layer with the organic solvent (e.g., DCM).
- Wash the combined organic layers sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure **N-Boc-2-(4-bromophenyl)ethylamine**.



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Synthesis Workflow

Application in the Synthesis of Indole-2-Carboxamides

N-Boc-2-(4-bromophenyl)ethylamine is a valuable intermediate in the synthesis of indole-2-carboxamides, which are investigated as potential allosteric modulators of the cannabinoid (CB-1) receptor.[2][5] The following is a general protocol for the deprotection of the Boc group and subsequent amide coupling.

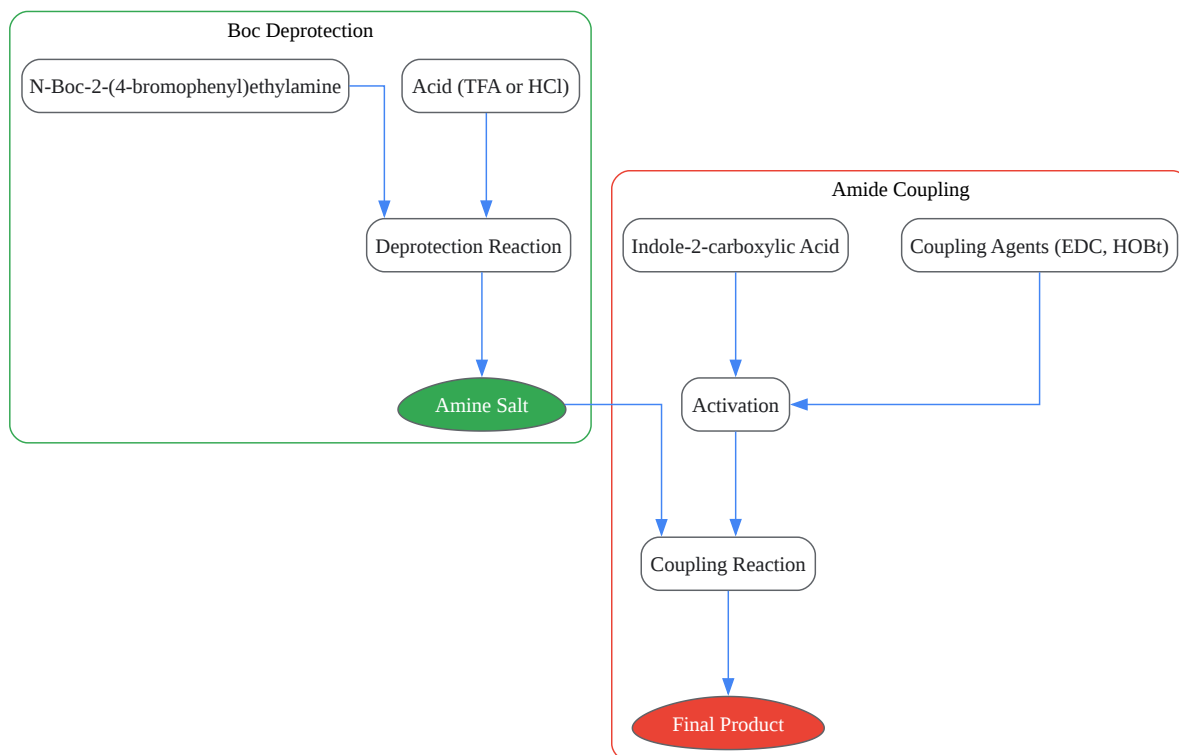
Part A: Boc Deprotection

- Dissolve **N-Boc-2-(4-bromophenyl)ethylamine** in a suitable solvent such as dichloromethane or ethyl acetate.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
- Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.

Part B: Amide Coupling

- In a reaction vessel, dissolve the desired indole-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
- Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
- Add the deprotected 2-(4-bromophenyl)ethylamine (from Part A, 1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO_3 , and brine).
- Dry the organic layer, concentrate, and purify the final indole-2-carboxamide product by column chromatography or recrystallization.



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Application Workflow

Applications in Drug Development

N-Boc-2-(4-bromophenyl)ethylamine serves as a crucial building block in the synthesis of pharmacologically active compounds.

- **Antimalarial Agents:** It is used in the preparation of second-generation dual inhibitors of Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR), which are essential enzymes for the survival of the malaria parasite.[2][5]
- **Cannabinoid Receptor Modulators:** This compound is a key intermediate in the synthesis of indole-2-carboxamides, which are being investigated as novel allosteric modulators of the cannabinoid receptor 1 (CB-1).[2][5] Such modulators have therapeutic potential in a variety of neurological and psychiatric disorders.

Safety and Handling

N-Boc-2-(4-bromophenyl)ethylamine should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

Category	Information	Reference(s)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or under a fume hood.	

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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